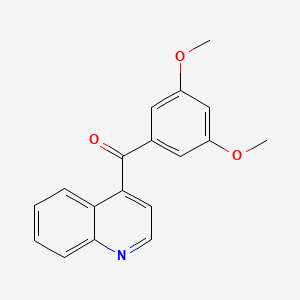

4-(3,5-Dimethoxybenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-13-9-12(10-14(11-13)22-2)18(20)16-7-8-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTSRZMFIFWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dimethoxybenzoyl Quinoline and Analogous Benzoylquinoline Derivatives

Strategies for the Construction of the Quinoline (B57606) Core

The creation of the fundamental quinoline ring system is the initial and crucial phase in the synthesis of 4-(3,5-dimethoxybenzoyl)quinoline. Over the years, numerous methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes. iipseries.orgresearchgate.net These strategies offer diverse pathways to access a wide array of substituted quinolines.

Classical and Modern Annulation Reactions

Classical annulation reactions are foundational to quinoline synthesis, with several named reactions still widely in use due to their reliability and simplicity. iipseries.org

The Skraup synthesis is a historic method that involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgorganicreactions.orgmerriam-webster.com A variation of this is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones reacting with anilines. iipseries.orgnih.gov

The Combes quinoline synthesis offers a route to 2,4-disubstituted quinolines through the condensation of anilines with β-diketones, followed by an acid-catalyzed cyclization of the resulting Schiff base intermediate. iipseries.orgdrugfuture.comwikipedia.org Similarly, the Conrad-Limpach-Knorr synthesis provides access to quinolone derivatives. iipseries.org

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group, such as a ketone, in the presence of an acid or base catalyst. wikipedia.orgsynarchive.comjk-sci.comresearchgate.netquimicaorganica.org This reaction is known for its operational simplicity and the ready availability of starting materials. jk-sci.com

Modern iterations of these classical methods often employ new catalysts or reaction conditions to improve yields and expand substrate scope. For instance, microwave irradiation and the use of solid-acid catalysts like Nafion have been applied to the Friedländer synthesis to create more environmentally friendly protocols. jk-sci.com

Transition Metal-Catalyzed Synthetic Routes to Quinoline

Transition metal catalysis has revolutionized the synthesis of quinolines, offering milder reaction conditions, greater functional group tolerance, and novel reaction pathways. researchgate.netias.ac.in Various metals, including palladium, copper, rhodium, and gold, have been successfully employed. researchgate.netias.ac.in

Palladium-catalyzed reactions are particularly prominent. nih.gov One approach involves the oxidative cyclization of o-vinylanilines with alkynes in the presence of molecular oxygen as a green oxidant. organic-chemistry.org Another palladium-catalyzed method is the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov Palladium catalysts have also been used in the annulation of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org

Copper-catalyzed syntheses provide an economical and efficient alternative. researchgate.net Methods include the domino reaction of enaminones with 2-halobenzaldehydes rsc.org and the three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles to produce quinoline-4-thiols. acs.org Copper catalysts have also been used in the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. ijstr.org

Rhodium-catalyzed reactions offer mild conditions for quinoline synthesis. rsc.org For example, the hydroacylative union of aldehydes and o-alkynyl anilines, catalyzed by rhodium complexes, leads to the formation of diversely substituted quinolines. nih.govacs.org Rhodium catalysts have also been employed for the C-H activation and annulation of quinolin-4-ols with alkynes. thieme-connect.com

Gold-catalyzed synthesis has emerged as a powerful tool, often proceeding under mild and neutral conditions. researchgate.netrsc.org Gold catalysts can facilitate the annulation of aniline derivatives with alkynes or carbonyl compounds. rsc.orgresearchgate.net For instance, gold(III) chloride has been used to catalyze the reaction of anthranils with ynamides to produce quinoline derivatives. rsc.org

| Transition Metal | Catalyst Example | Reactants | Key Features |

| Palladium | Pd(OAc)₂/PPh₃ | o-vinylanilines and alkynes | Utilizes O₂ as a green oxidant. organic-chemistry.org |

| Copper | CuI | Enaminones and 2-halobenzaldehydes | Domino reaction sequence. rsc.org |

| Rhodium | [Rh(cod)Cl]₂ | Aldehydes and o-alkynyl anilines | Mild conditions, broad functional group tolerance. nih.govacs.org |

| Gold | AuCl₃ | Anthranils and ynamides | Proceeds under mild, neutral conditions. rsc.org |

Oxidative Cyclization and C-H Bond Activation Approaches

Modern synthetic strategies increasingly rely on oxidative cyclization and direct C-H bond activation to construct the quinoline ring, offering more atom-economical and efficient routes. researchgate.net

Oxidative cyclization methods often involve the formation of key C-C and C-N bonds in a single step. frontiersin.org For example, a transition-metal-free approach utilizes the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org Another strategy involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst. organic-chemistry.org Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes has also been reported. acs.org

C-H bond activation represents a powerful tool for the direct functionalization of arenes and heteroarenes, including the synthesis of quinolines. nih.govrsc.org Palladium-catalyzed reactions can directly and selectively activate C(sp²)–H bonds of aromatic substrates, leading to quinoline derivatives through a [4+1] cyclization. rsc.org The N-oxide moiety on a quinoline ring can act as a directing group to facilitate C-H functionalization at the C8 position. acs.org

Introduction of the Benzoyl Moiety at the C-4 Position

Once the quinoline core is established, the next critical step is the introduction of the 3,5-dimethoxybenzoyl group at the C-4 position. This is typically achieved through acylation or cross-coupling reactions.

Acylation Reactions Utilizing 3,5-Dimethoxybenzoyl Chloride

Acylation reactions, particularly the Friedel-Crafts type, are a common method for introducing a benzoyl group onto an aromatic ring. However, direct acylation of the electron-deficient quinoline ring can be challenging.

The Minisci reaction provides a powerful alternative for the acylation of electron-deficient heterocycles like quinoline. wikipedia.org This radical-based reaction allows for the introduction of acyl groups under acidic conditions. nih.gov A transition-metal-free Minisci-type acylation of quinolines with aldehydes has been developed, employing potassium persulfate as the oxidant. nih.gov This method offers a direct route to C-4 acylated quinolines. The regioselectivity of Minisci-type additions to quinolines can be influenced by the choice of solvent and Brønsted acid catalyst, allowing for preferential C-4 functionalization. thieme-connect.com Recent advancements have also explored electrochemical Minisci reactions. rsc.org

Cross-Coupling Methodologies for C-C Bond Formation

Cross-coupling reactions, catalyzed by transition metals, are a highly effective and versatile strategy for forming C-C bonds, including the attachment of a benzoyl group to the quinoline C-4 position. These methods typically involve the reaction of a C-4 functionalized quinoline (e.g., a haloquinoline) with an appropriate organometallic reagent derived from 3,5-dimethoxybenzene.

While direct cross-coupling with a benzoyl-containing reagent is one possibility, a more common approach involves a two-step sequence. First, a C-4 substituted quinoline is prepared, often through one of the quinoline synthesis methods described earlier that allows for functionalization at the 4-position. For example, the Doebner reaction can yield quinoline-4-carboxylic acids. iipseries.org This carboxylic acid can then be converted to an acid chloride and used in a Friedel-Crafts reaction with 1,3-dimethoxybenzene (B93181) to introduce the desired benzoyl moiety.

Nucleophilic Substitution Strategies at the Quinoline Scaffold

Direct acylation of the quinoline ring to introduce a benzoyl group at the 4-position via a simple nucleophilic substitution is not a straightforward process. The quinoline ring system is generally electron-deficient, which makes it susceptible to nucleophilic attack, but direct acylation is challenging. Electrophilic substitution reactions like the Friedel-Crafts acylation are also difficult to perform directly on the pyridine (B92270) ring of quinoline due to the deactivating effect of the nitrogen atom, which can form a complex with the Lewis acid catalyst.

However, nucleophilic substitution can be employed on a pre-functionalized quinoline scaffold. For instance, a quinoline ring bearing a leaving group, such as a halogen, at the 4-position can undergo nucleophilic substitution with an appropriate organometallic reagent derived from 3,5-dimethoxybenzene.

Another strategy involves the use of organohalides as key precursors for organometallic reagents which can then be used in cross-coupling reactions to introduce the desired acyl group. sigmaaldrich.com The development of bidentate directing groups, such as 8-aminoquinoline, has also enabled regioselective C-H functionalization, paving the way for the synthesis of various substituted quinolines. sigmaaldrich.com

While direct Friedel-Crafts acylation on quinoline is problematic, the reaction is a fundamental method for introducing acyl groups to aromatic rings. The mechanism involves the formation of an acylium ion from an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid, such as aluminum chloride. This electrophile then attacks the aromatic ring. nih.gov The limitations of this reaction include the potential for polysubstitution and the deactivation of the ring by the acyl group. nih.gov For a substrate like quinoline, the Lewis acid would preferentially coordinate with the ring nitrogen, further deactivating the ring towards electrophilic attack.

Multi-Component Reaction Pathways for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. frontiersin.org Several classical MCRs can be adapted for the synthesis of quinoline derivatives.

The Doebner reaction is a well-established MCR for the synthesis of quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov To synthesize a 4-benzoylquinoline (B1642027) derivative via a Doebner-like approach, a potential, though non-standard, modification would be necessary where pyruvic acid is replaced by a β-keto ester or a related species that could lead to the benzoyl group.

A more direct MCR approach for analogous structures is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group. For the synthesis of this compound, this would conceptually involve the reaction of 2-amino-3',5'-dimethoxybenzophenone with a suitable two-carbon component.

Another relevant MCR is the Povarov reaction , which typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. While not directly yielding a 4-benzoyl derivative, this reaction highlights the power of MCRs in constructing the core quinoline scaffold.

The following table summarizes a representative multi-component reaction for the synthesis of quinoline derivatives analogous to the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield |

| 4-Fluoroaniline | 4-(2'-Fluorophenyl)benzaldehyde | Pyruvic acid | Not specified | Brequinar (a quinoline-4-carboxylic acid derivative) | Not specified |

| Data derived from a study on the synthesis of active pharmaceutical ingredients via MCRs. nih.gov |

Green Chemistry Approaches in the Synthesis of Functionalized Quinolines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, avoid hazardous solvents, and improve energy efficiency.

The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of quinoline derivatives, some protocols have been developed that proceed without a catalyst, often relying on thermal or microwave activation. For instance, a facile and eco-friendly microwave-assisted multi-component protocol has been designed for the synthesis of pyrazolo-[3,4-b]-quinolines in aqueous ethanol (B145695) without a catalyst. While not directly applicable to this compound, this demonstrates the feasibility of catalyst-free approaches for related heterocyclic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The application of microwave irradiation to the synthesis of quinoline derivatives has been well-documented. For example, the Skraup synthesis of quinolines has been successfully performed under microwave irradiation, significantly reducing the reaction time.

The following table compares conventional and microwave-assisted synthesis for a related quinoline derivative.

| Reaction | Method | Temperature (°C) | Time | Yield (%) |

| Pfitzinger reaction of isatin (B1672199) with sodium pyruvate | Conventional | Not specified | Not specified | Not specified |

| Pfitzinger reaction of isatin with sodium pyruvate | Microwave | Not specified | Short | Very good |

| Data derived from a study on metal-free quinoline synthesis. |

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free reactions or reactions in environmentally benign solvents like water is a significant area of green chemistry research. Solvent-free conditions have been successfully applied to the synthesis of pyrimido[4,5-b]quinoline derivatives through a one-pot multi-component reaction using a basic catalyst.

The Friedländer annulation, a key reaction for quinoline synthesis, has also been performed under solvent-free conditions. For example, the reaction of 2-aminoaryl ketones with 1,3-dicarbonyl compounds has been achieved under solvent-free conditions using a reusable solid acid catalyst, with microwave irradiation further enhancing the reaction efficiency.

The following table provides an example of a solvent-free synthesis of quinoline derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Aromatic aldehyde | Dimedone | DABCO | 90 °C, solvent-free | Benzyloxy pyrimido[4,5-b]quinoline derivative |

| 6-Amino-1,3-dimethyluracil | ||||

| Data derived from a study on the synthesis of novel pyrimido[4,5-b] quinolines. |

Spectroscopic and Structural Characterization Methodologies in Research on 4 3,5 Dimethoxybenzoyl Quinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed portrait of the molecular framework of 4-(3,5-Dimethoxybenzoyl)quinoline can be assembled.

In the ¹H NMR spectrum of a related compound, 3-(4-iodobenzyl)-2-phenylquinoline, characteristic signals for the quinoline (B57606) ring protons are observed. For instance, a doublet appears at approximately 8.14 ppm, corresponding to the proton at the C8 position, showing a coupling constant (J) of 8.4 Hz. rsc.org Another key signal is a singlet at around 7.87 ppm, which is assigned to the proton at the C2 position of the quinoline ring. rsc.org The protons on the substituted benzyl (B1604629) group also give rise to distinct signals, which can be assigned based on their multiplicity and chemical shift.

For this compound, specific resonances would be expected for the protons of the quinoline and the 3,5-dimethoxybenzoyl moieties. The protons on the quinoline ring would exhibit chemical shifts and coupling patterns similar to other substituted quinolines. The two methoxy (B1213986) groups on the benzoyl ring would likely appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The aromatic protons of the 3,5-dimethoxybenzoyl group would present a distinct splitting pattern, providing further confirmation of the substitution pattern.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. In a similar quinoline derivative, the carbon signals for the quinoline ring are observed over a wide range. For example, the carbon attached to the nitrogen is typically found downfield. The carbonyl carbon of the benzoyl group in this compound would be expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the two methoxy groups would resonate at approximately 55-60 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~8.14 (d, J = 8.4 Hz) | Quinoline H-8 |

| ¹H | ~7.87 (s) | Quinoline H-2 |

| ¹³C | ~160.6 | C=O (carbonyl) |

| ¹³C | ~146.7 | Quinoline C-2 |

| ¹³C | ~56.0 | Methoxy (-OCH₃) |

Note: This table presents generalized data for substituted quinolines and may not represent the exact values for this compound.

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a prominent molecular ion peak [M]⁺ corresponding to its exact molecular weight.

The fragmentation of quinoline derivatives under mass spectrometric conditions often follows characteristic pathways. For instance, isoquinoline (B145761) alkaloids with methoxy groups can exhibit the loss of a methyl radical (CH₃•) followed by the elimination of a carbon monoxide (CO) molecule. nih.gov In the case of this compound, the initial fragmentation could involve the cleavage of the bond between the quinoline ring and the benzoyl group, leading to the formation of a quinoline cation and a 3,5-dimethoxybenzoyl radical, or vice versa. The subsequent fragmentation of these primary ions would provide further structural information.

The presence of the dimethoxybenzoyl moiety would likely lead to characteristic losses of methoxy groups (•OCH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion or fragment ions. The study of the fragmentation behavior of related compounds, such as 2,3-dihydrothieno-[2,3-b]quinoline-S-oxide, has shown complex fragmentation patterns involving the loss of various small molecules and radicals. researchgate.net A high-resolution mass spectrum would be crucial for determining the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula of this compound.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| [M]⁺ | Intact Molecule | Molecular Weight Determination |

| [M - OCH₃]⁺ | Loss of a methoxy group | Indicates presence of methoxy substituent |

| [Quinoline]⁺ | Quinoline cation | Cleavage of the C-C bond |

| [3,5-Dimethoxybenzoyl]⁺ | 3,5-Dimethoxybenzoyl cation | Cleavage of the C-C bond |

Note: The m/z values are dependent on the exact molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A strong and sharp absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. pressbooks.pub The aromatic C=C stretching vibrations of both the quinoline and the benzoyl rings would appear in the range of 1400-1600 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹, while the C-H stretching of the methoxy groups would be found just below 3000 cm⁻¹. libretexts.org

The presence of the ether linkages in the dimethoxy groups will be confirmed by strong C-O stretching bands, typically appearing in the 1000-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1670 | C=O stretch | Ketone |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1000 | C-O stretch | Aryl ether |

Note: These are approximate ranges and the exact positions of the bands can vary.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry.

The crystal structure of a related compound, (E)-2-(3,4-dimethoxystyryl)quinoline, revealed that it crystallizes in a monoclinic space group. researchgate.net The analysis also showed the presence of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which stabilize the crystal packing. researchgate.net Similarly, for this compound, the crystallographic data would not only confirm the covalent structure but also provide insights into the intermolecular forces that govern its solid-state packing. The relative orientation of the quinoline and the 3,5-dimethoxybenzoyl rings would be of particular interest, as this can influence the compound's physical properties.

Table 4: Illustrative Crystallographic Parameters for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Note: The values in this table are placeholders and would need to be determined experimentally for this compound.

Reaction Mechanisms and Chemical Transformations Involving 4 3,5 Dimethoxybenzoyl Quinoline

Exploration of Reaction Pathways and Intermediates

The synthesis of 4-(3,5-dimethoxybenzoyl)quinoline can be envisioned through established quinoline (B57606) synthesis methodologies, such as the Friedländer annulation or the Combes synthesis, adapted for the specific precursors.

One plausible pathway is a variation of the Friedländer synthesis , which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. In this case, 2-amino-5-chlorobenzophenone (B30270) could react with a β-keto ester in the presence of a catalyst. The mechanism proceeds through an initial aldol-type condensation to form a β-hydroxy ketone, which then undergoes cyclization via intramolecular attack of the amine onto the carbonyl group, followed by dehydration to yield the quinoline ring.

Alternatively, the Combes quinoline synthesis offers another route, starting from an aniline (B41778) and a β-diketone under acidic conditions. libretexts.org For the synthesis of our target molecule, 3,5-dimethoxyaniline (B133145) could be reacted with a suitable 1,3-diketone. The reaction is initiated by the formation of a Schiff base intermediate from the condensation of the aniline and one of the ketone's carbonyl groups. libretexts.org Subsequent acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration, leads to the formation of the quinoline core. libretexts.org

A ruthenium-catalyzed three-component deaminative coupling reaction has been reported for the synthesis of 2,3-disubstituted quinoline derivatives using 3,5-dimethoxyaniline as a substrate. byjus.com While this specific reaction does not yield the title compound, it highlights the utility of modern catalytic methods in constructing functionalized quinolines from dimethoxyaniline precursors. byjus.com The proposed mechanism involves the initial formation of an imine, which then partakes in the catalytic cycle. byjus.com

Table 1: Potential Synthetic Pathways and Key Intermediates

| Synthesis Method | Reactants | Key Intermediates |

| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene Compound | Aldol Adduct, β-Hydroxy Ketone |

| Combes Synthesis | Aniline (e.g., 3,5-Dimethoxyaniline), β-Diketone | Schiff Base, Enamine Tautomer |

| Ruthenium-Catalyzed Coupling | 3,5-Dimethoxyaniline, Aldehyde, Amine | Imine |

Investigation of Substitution and Addition Reaction Mechanisms

The this compound molecule possesses two aromatic systems, the quinoline ring and the dimethoxybenzoyl ring, each with distinct reactivities towards substitution and addition reactions.

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on the quinoline ring are generally directed to the benzene (B151609) portion of the heterocycle. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. The benzoyl group at the 4-position is also deactivating, further reducing the reactivity of the pyridine ring. Therefore, electrophilic attack is most likely to occur on the benzene ring of the quinoline moiety. The directing influence of the fused pyridine ring typically favors substitution at the 5- and 8-positions.

The dimethoxybenzoyl substituent itself can also undergo electrophilic substitution. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing. libretexts.org This would direct incoming electrophiles to the positions ortho and para to the methoxy groups (i.e., the 2'-, 4'-, and 6'-positions of the benzoyl ring).

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. researchgate.net Subsequent loss of a proton restores the aromaticity of the ring. researchgate.net

Nucleophilic Aromatic Substitution:

The quinoline ring, particularly the pyridine part, is susceptible to nucleophilic attack, especially at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. In this compound, the 4-position is already substituted. However, if a suitable leaving group were present at the 2-position, nucleophilic aromatic substitution (SNAr) could occur. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged Meisenheimer-type intermediate. masterorganicchemistry.com

Addition Reactions:

The carbon-carbon double bonds within the quinoline ring can undergo addition reactions, although this often requires forcing conditions due to the stability of the aromatic system. Catalytic hydrogenation, for instance, can reduce the pyridine ring preferentially. The presence of the benzoyl group's carbonyl function introduces another site for nucleophilic addition. Reagents like Grignards or organolithium compounds could add to the carbonyl carbon, forming a tertiary alcohol after workup.

Radical-Mediated Processes and Electron Transfer Mechanisms

Recent advancements in synthetic chemistry have highlighted the importance of radical-mediated reactions for the construction of heterocyclic systems like quinoline. masterorganicchemistry.com These processes often involve the generation of a radical species that can then undergo cyclization or other transformations. masterorganicchemistry.com

For this compound, radical reactions could be initiated at several sites. For instance, a radical could be generated on the quinoline ring, potentially leading to substitution or dimerization products. The dimethoxybenzoyl group could also participate in radical reactions.

A notable example of a radical-mediated process on a related system is the deoxygenative C-2 alkynylation of quinoline N-oxides. This reaction is proposed to proceed via a radical intermediate generated from the reaction of an acetylide anion with a trivalent iron species. This radical then reacts with the quinoline N-oxide in a cascade fashion to yield the alkynylated product. While this specific reaction requires an N-oxide, it demonstrates the feasibility of radical pathways involving the quinoline scaffold.

Catalytic Transformations and Mechanistic Role of Catalysts

Catalysis plays a pivotal role in the synthesis and transformation of quinoline derivatives. Various metals, including gold and ruthenium, have been employed to facilitate the construction of the quinoline core. byjus.commasterorganicchemistry.com

Gold catalysts, acting as carbophilic π-Lewis acids, can activate carbon-carbon multiple bonds, leading to the formation of reactive intermediates that can undergo subsequent cyclization reactions. masterorganicchemistry.com In some proposed mechanisms for quinoline synthesis, the gold catalyst is thought to activate both C-C bonds and carbonyl groups, facilitating hydroamination and cyclization. masterorganicchemistry.com

Ruthenium catalysts have been shown to be effective in three-component reactions to form quinolines. byjus.com The catalytic cycle likely involves the formation of metal-bound intermediates that facilitate the key bond-forming steps.

Furthermore, catalytic hydrogenation is a significant transformation for quinoline derivatives. Using catalysts like palladium, platinum, or nickel, the double bonds in the quinoline ring can be reduced. The conditions for catalytic hydrogenation can be tuned to achieve selective reduction of either the pyridine or the benzene part of the quinoline ring system. The reduction of the benzene ring typically requires harsher conditions, such as high pressure and temperature. The carbonyl group of the benzoyl substituent can also be reduced to a methylene group under specific catalytic hydrogenation conditions (e.g., Wolff-Kishner or Clemmensen reduction) or to a hydroxyl group using reducing agents like sodium borohydride.

Table 2: Summary of Potential Catalytic Transformations

| Transformation | Catalyst/Reagent | Product Type |

| Catalytic Hydrogenation | Pd, Pt, or Ni | Reduced Quinoline Ring |

| Carbonyl Reduction | NaBH₄ | Hydroxymethylquinoline Derivative |

| Carbonyl Reduction | Wolff-Kishner/Clemmensen | Benzylquinoline Derivative |

| Cross-Coupling Reactions | Palladium-based catalysts | Substituted Quinoline Derivatives |

Computational and Theoretical Investigations of 4 3,5 Dimethoxybenzoyl Quinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of quinoline (B57606) derivatives. nih.govresearchgate.net These methods allow for the calculation of various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often correlates with higher chemical reactivity and charge transfer potential within the molecule. uobaghdad.edu.iqresearchgate.net

For instance, DFT calculations have been employed to study the geometric parameters, like bond lengths and angles, of various quinoline derivatives. researchgate.net Such studies help in understanding the fundamental geometry and electronic distribution of the molecule, which are key determinants of its interaction with other molecules. researchgate.netresearchgate.net Theoretical estimations of the HOMO-LUMO energy gaps for different quinoline compounds have shown that modifications to the molecular structure can significantly alter these values, thereby influencing their reactivity. uobaghdad.edu.iq

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgorientjchem.org It is widely used to predict the interaction between a small molecule ligand and a protein target, providing insights into the binding affinity and mode of action. scielo.brnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies have been instrumental in predicting the binding affinities of quinoline derivatives with various biological macromolecules. researchgate.netbiorxiv.org These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A more negative value typically indicates a stronger and more favorable binding interaction. uobaghdad.edu.iqnih.gov

For example, in silico docking has been used to screen libraries of quinoline derivatives against specific protein targets, identifying compounds with the most promising binding scores for further investigation. nih.gov This approach allows for the rapid and cost-effective identification of potential lead compounds. The binding affinities of different poses or conformations of a compound within the active site of a target protein can be evaluated to determine the most stable binding mode. researchgate.net

Analysis of Key Residue Interactions within Binding Sites

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the binding site of the target protein. biorxiv.org These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which contribute to the stability of the ligand-protein complex. nih.govnih.gov

Visualizing the docked poses allows researchers to identify key amino acid residues that are crucial for binding. orientjchem.org Understanding these interactions is vital for structure-based drug design, as it enables the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein. For instance, identifying a hydrogen bond between a specific functional group on the quinoline derivative and a particular amino acid residue can guide the synthesis of new analogs with improved interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the conformational stability of the ligand-protein complex and to understand how the system behaves in a more realistic, dynamic environment. nih.govresearchgate.net

By simulating the complex over a period of time, researchers can observe changes in the ligand's conformation and its interactions with the protein. nih.gov This helps to validate the binding poses predicted by molecular docking and provides a more comprehensive understanding of the stability of the complex. nih.gov MD simulations can reveal, for instance, whether a ligand remains stably bound within the active site or if it undergoes significant conformational changes that might affect its inhibitory activity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov Computational modeling plays a crucial role in modern SAR studies by correlating structural modifications with predicted biological activities. rsc.org

Correlation of Structural Modifications with Predicted Activities

By systematically modifying the structure of a lead compound like 4-(3,5-dimethoxybenzoyl)quinoline and evaluating the predicted activity of the resulting analogs, researchers can build SAR models. mdpi.comrsc.org These models help to identify the key structural features—pharmacophores—that are essential for the desired biological effect. researchgate.net

For example, a computational SAR study might involve introducing different substituents at various positions on the quinoline ring and then using molecular docking or other computational methods to predict the binding affinity of each new analog. rsc.org The results can reveal whether electron-donating or electron-withdrawing groups at a particular position enhance or diminish the activity, providing valuable guidance for the synthesis of more potent compounds. mdpi.com This iterative process of computational design and prediction accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. researchgate.net

In Silico Design and Optimization of Related Derivatives

The in silico design and optimization of quinoline-based compounds is a robust area of research, leveraging computational tools to predict and enhance their biological activities. Although direct studies on the design of this compound derivatives are limited, the principles applied to analogous structures are highly relevant.

Researchers commonly employ molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the design of new derivatives. For instance, in studies of other quinoline-based compounds, modifications to the quinoline core or its substituents are systematically evaluated for their impact on binding affinity to specific biological targets. The 3,5-dimethoxybenzoyl moiety, with its electron-donating methoxy (B1213986) groups, is a key feature that can be modulated. Theoretical studies would likely explore the effects of altering the position and number of these methoxy groups, or replacing them with other functional groups, to optimize interactions within a target's binding pocket.

The optimization process often involves creating a library of virtual derivatives and screening them for improved properties, such as enhanced binding energy, better selectivity, or more favorable pharmacokinetic profiles. This iterative process of design, evaluation, and refinement is crucial for developing potent and specific drug candidates.

Prediction of Ligand Properties for Research Design (e.g., ADMET properties for in vitro study design)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify compounds with a higher probability of success in clinical trials. For quinoline derivatives, a range of in silico tools and models are utilized to forecast these essential pharmacokinetic and safety parameters.

Table 1: Predicted ADMET Properties of Representative Quinoline Derivatives

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Potential for effective oral administration. |

| Intestinal Absorption | Well absorbed | Likely to be efficiently taken up from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable | Potential for CNS activity, which can be desirable or undesirable depending on the therapeutic target. |

| Plasma Protein Binding | High | May affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes | Risk of drug-drug interactions. |

| Metabolic Stability | Moderate | The compound may have a reasonable half-life in the body. |

| Excretion | ||

| Renal Excretion | Primary route | The kidneys are likely the main organ for eliminating the compound. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Should be monitored to avoid potential cardiotoxicity. |

| Mutagenicity (Ames test) | Predicted to be non-mutagenic | Lower concern for genotoxicity. |

Note: The data in this table is representative of predictions for structurally related quinoline compounds and serves as an illustrative example. Specific values for this compound would require dedicated computational analysis.

These predictions are instrumental in guiding the design of in vitro studies. For example, if a compound is predicted to have high plasma protein binding, this would inform the design of cell-based assays to ensure that the effective concentration of the compound is accurately determined. Similarly, predictions of potential CYP450 inhibition would prompt specific in vitro assays to quantify the risk of drug-drug interactions. By anticipating these properties, researchers can design more efficient and targeted experimental plans, ultimately accelerating the drug discovery process.

Future Research Directions and Advanced Methodologies for 4 3,5 Dimethoxybenzoyl Quinoline Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While established methods for synthesizing quinoline (B57606) derivatives exist, the future development of 4-(3,5-Dimethoxybenzoyl)quinoline analogues hinges on the creation of more efficient, selective, and sustainable synthetic routes. Traditional methods can sometimes be limited by harsh reaction conditions, low yields, or a lack of regioselectivity. Modern synthetic chemistry offers a toolkit to overcome these challenges.

Future efforts should focus on:

Catalytic C-H Bond Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging new bonds with high precision and atom economy. mdpi.com Strategies involving rhodium, ruthenium, or copper catalysts could enable the direct and selective functionalization of the quinoline core or the benzoyl moiety, bypassing the need for pre-functionalized starting materials. mdpi.com

Photoredox Catalysis: Photo-induced synthesis represents a green and efficient alternative, utilizing visible light to drive chemical transformations under mild conditions. mdpi.com This approach could be applied to develop novel cyclization or cross-coupling reactions for constructing the this compound skeleton.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting multi-step syntheses to a flow-based system could streamline the production of a library of derivatives for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com The application of microwave conditions to key steps, such as the Friedländer annulation or Povarov cycloaddition, has already proven effective for other quinoline derivatives and could be optimized for this specific compound family. mdpi.commdpi.com

Table 1: Comparison of Modern Synthetic Strategies for Quinoline Derivatives

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Considerations |

|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | High regioselectivity, reduced number of synthetic steps, access to novel analogues. mdpi.com | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, environmentally friendly. mdpi.com | Requires specialized photochemical equipment, potential for side reactions. |

| Flow Chemistry | Enhanced reproducibility and scalability, improved safety for hazardous reactions. | Initial setup cost, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. mdpi.com | Specialized equipment required, potential for localized overheating. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. easpublisher.comnih.gov For this compound, these computational tools can be leveraged to navigate the vast chemical space and prioritize candidates with desirable properties.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML algorithms like Random Forest (RF) or Support Vector Machines (SVM) on existing data, QSAR models can predict the biological activity of novel, unsynthesized analogues of this compound. nih.gov This allows researchers to focus synthetic efforts on the most promising compounds.

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. easpublisher.com These models can be trained to generate novel quinoline-based structures that are optimized for specific properties like high predicted bioactivity, synthetic feasibility, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov

Predictive Modeling for Physicochemical Properties: Deep learning models can accurately predict crucial properties like solubility, permeability, and potential off-target effects, which are critical for the development of viable drug candidates. nih.gov This in silico screening reduces the time and resources spent on experimental characterization.

Table 2: AI and Machine Learning Approaches in Quinoline Research

| AI/ML Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Deep Neural Networks (DNNs) | QSAR modeling to predict bioactivity against specific targets. nih.gov | Prioritization of potent analogues for synthesis. |

| Generative Adversarial Networks (GANs) | De novo design of novel quinoline scaffolds with desired properties. easpublisher.com | Discovery of innovative lead compounds beyond existing libraries. |

| Graph Convolutional Networks (GCNs) | Prediction of molecular properties and potential drug-target interactions. nih.gov | Early identification of candidates with favorable drug-like characteristics. |

| Reinforcement Learning | Optimization of molecular structures to simultaneously improve multiple parameters (e.g., potency and low toxicity). nih.govnih.gov | Generation of highly optimized lead candidates. |

Exploration of this compound as Chemical Probes or Ligands in Biological Systems

Beyond its direct therapeutic potential, this compound can serve as a valuable tool for chemical biology. By modifying the core structure, it can be converted into a chemical probe to investigate biological pathways and identify molecular targets.

Future research in this area should involve:

Development of Fluorescent Probes: A key strategy involves the strategic modification of the quinoline scaffold to induce fluorescence. nih.gov For instance, the addition of specific functional groups can create a fluorescent analogue that allows for real-time tracking of the compound's distribution and accumulation within cells via confocal microscopy. nih.gov This provides invaluable insights into its mechanism of action.

Affinity-Based Probes: Attaching a reactive group or a photo-affinity label to the molecule would enable the covalent capture and subsequent identification of its protein binding partners, thus elucidating its cellular targets.

Multimodal Probes: Integrating multiple functionalities into a single molecule, such as fluorescence, Raman activity, and chirality, can create powerful diagnostic tools. bath.ac.uk Such custom-designed probes derived from the this compound scaffold could be used for advanced biological imaging and sensing applications. bath.ac.uk

Application in Material Sciences or Other Non-Biological Fields

The unique photophysical and electronic properties of the quinoline ring system suggest that derivatives of this compound could find applications outside of biology. The conjugated aromatic structure is a common feature in functional organic materials.

Potential avenues for exploration include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used as fluorescent emitters or host materials in OLEDs. The specific substitution pattern of this compound could be tuned to achieve desired emission colors and high quantum efficiencies.

Fluorescent Dyes and Sensors: The inherent fluorescence of some quinoline systems can be exploited to develop chemical sensors. researchgate.net By incorporating moieties that interact with specific analytes (e.g., metal ions, pH changes), derivatives could be designed to signal a binding event through a change in their fluorescent properties.

Organic Photovoltaics: The electron-accepting nature of the quinoline core makes it a candidate for use in organic solar cells. Further research could explore its potential in designing new donor-acceptor materials for efficient charge separation and transport.

Table 3: Potential Non-Biological Applications

| Application Area | Relevant Properties of the Quinoline Scaffold | Research Goal for this compound Derivatives |

|---|---|---|

| Organic Electronics (OLEDs) | Tunable fluorescence, charge transport capabilities. | Development of novel, efficient light-emitting materials. |

| Chemical Sensing | Environment-sensitive fluorescence, metal chelation. | Creation of selective and sensitive fluorescent probes for environmental or industrial monitoring. |

| Functional Dyes | Strong light absorption, chemical stability. | Synthesis of novel colorants for applications in textiles, coatings, or imaging. |

Collaborative and Interdisciplinary Research Frameworks for Comprehensive Compound Characterization

The complexity of modern chemical and biological research necessitates a departure from siloed approaches. A comprehensive understanding of this compound requires a collaborative framework that integrates diverse scientific expertise. Advancing quinoline-based compounds into clinical or material applications will depend on robust, interdisciplinary partnerships. mdpi.com

An effective framework would unite:

Synthetic Organic Chemists: To devise and execute efficient synthetic routes for novel analogues.

Computational Chemists and AI Specialists: To perform in silico screening, predict properties, and guide molecular design. nih.gov

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo assays, elucidate mechanisms of action, and determine efficacy.

Material Scientists: To investigate the photophysical and electronic properties of derivatives for non-biological applications.

Toxicologists: To perform comprehensive safety and toxicity evaluations, a crucial step for any potential therapeutic. mdpi.com

By fostering such collaborative environments, research programs can accelerate the translation of foundational discoveries about this compound into tangible therapeutic or technological innovations. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.